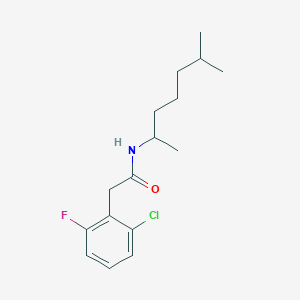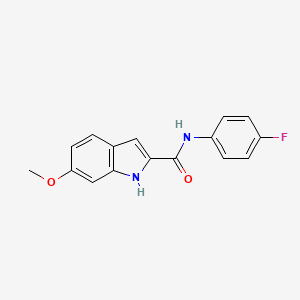![molecular formula C17H25N3O4S B11115839 N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B11115839.png)
N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound with a unique structure that combines a cyclohexylidenehydrazinecarbonyl group with an ethoxyphenyl and methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of cyclohexylidenehydrazine with a carbonyl compound to form the hydrazone intermediate. This intermediate is then reacted with a sulfonamide derivative, such as methanesulfonamide, under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or hydrazone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazone derivatives and sulfonamide-based molecules. Examples include N-tosylhydrazones and N-aryl sulfonamides.
Uniqueness
N-[(N’-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-ethoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O4S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H25N3O4S/c1-3-24-16-11-9-15(10-12-16)20(25(2,22)23)13-17(21)19-18-14-7-5-4-6-8-14/h9-12H,3-8,13H2,1-2H3,(H,19,21) |
InChI Key |
SEJSEUZRNZBFNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=C2CCCCC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methoxyphenyl)methylamino]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B11115765.png)
![6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11115769.png)
![3-(2-chlorophenyl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11115775.png)
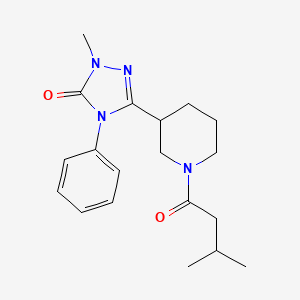
![4-{[4-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11115790.png)
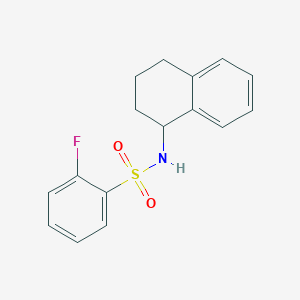
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B11115807.png)
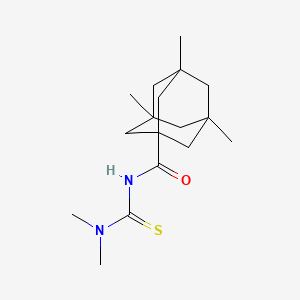
![Terephthalaldehyde 1,4-bis[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11115826.png)
![2-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11115838.png)
![6-(3-methoxypropyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11115848.png)

